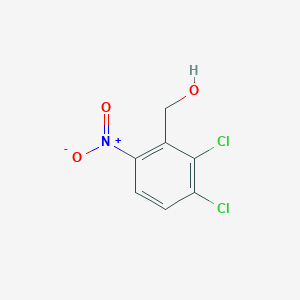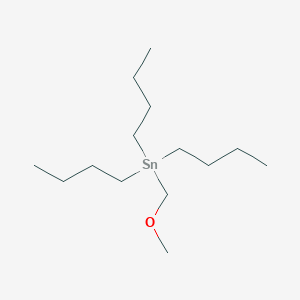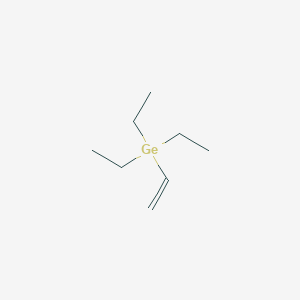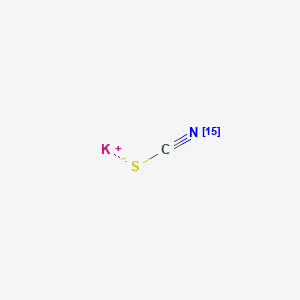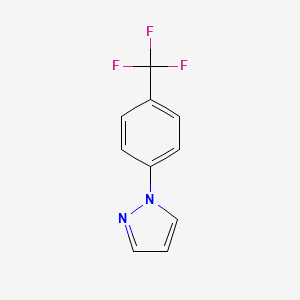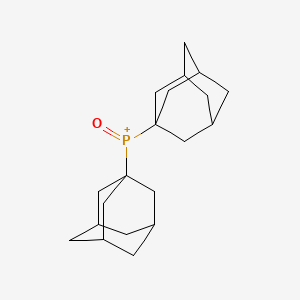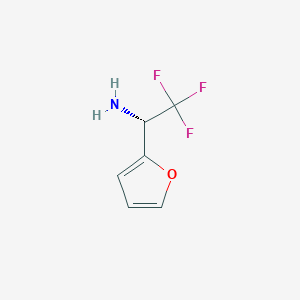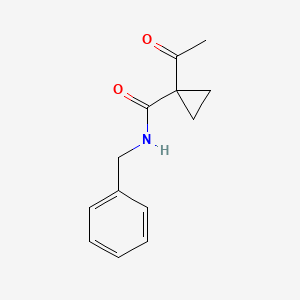
2-(4-Fluorobenzoyl)pyridine
説明
2-(4-Fluorobenzoyl)pyridine belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of 2-(4-Fluorobenzoyl)pyridine involves a series of reactions including esterification, cyanation, cyclization, and aminolysis . The reaction of substrates with 4-fluorobenzoyl chloride yielded a single isomer .Molecular Structure Analysis
The molecular formula of 2-(4-Fluorobenzoyl)pyridine is C12H8FNO . Its average mass is 201.196 Da and its monoisotopic mass is 201.058990 Da .科学的研究の応用
Anti-Proliferative Activity
2-(4-Fluorobenzoyl)pyridine derivatives have shown promise as anti-proliferating agents in cancer research. A study on pyridine O-galactosides and 2-(4′-fluorobenzoyloxy)pyridine derivatives demonstrated significant anti-proliferative activity against human promyelotic leukemia cells (HL-60), with certain compounds exhibiting high efficacy (Alneyadi et al., 2015).
Synthesis of Organic Compounds
2-Fluorobenzoylthiourea, synthesized from 2-amino pyridine and 2-fluorobenzoyl isosulfocyanic ester, is a product of 2-(4-Fluorobenzoyl)pyridine and its derivatives. This compound is significant for the synthesis of various organic compounds, contributing to chemical research and applications (Liu, 2008).
Catalysis in Organic Reactions
2-(4-Fluorobenzoyl)pyridine derivatives are instrumental in catalytic activities. For example, they enhance the catalytic activity of certain ruthenium complexes, increasing the efficiency of hydrogenation reactions in organic chemistry (Cesari et al., 2019).
Anti-Cancer Activity
Fluoro substituted benzo[b]pyrans, which can be derivatives of 2-(4-Fluorobenzoyl)pyridine, have shown promising anti-lung cancer activity. These compounds, through various chemical reactions, demonstrated anticancer activity at low concentrations, suggesting their potential in therapeutic applications (Hammam et al., 2005).
Chemosensor for Fluoride Ions
2-(4-Fluorobenzoyl)pyridine-based compounds like 2,6-Bis((2-benzimidazolyl)pyridine serve as chemosensors for the detection of fluoride ions. These ligands demonstrate significant potential as sensors due to their ability to undergo chemical shift and optical modifications upon binding with fluoride ions, which is valuable for environmental and scientific applications (Chetia & Iyer, 2008).
DNA Binding Agents
Certain isomers of bis-2-(pyridyl)-1H-benzimidazoles, which are related to 2-(4-Fluorobenzoyl)pyridine, have been studied for their DNA binding capabilities. These compounds are significant for understanding molecular recognition processes and potential therapeutic applications, such as cancer treatment, due to their specific binding to DNA (Chaudhuri et al., 2007).
Structural Analysis in Co-crystals
2-(4-Fluorobenzoyl)pyridine derivatives are used in structural analysis of co-crystals, such as the study of benzoic acid and isonicotinamide 1:1 co-crystals. These studies are pivotal in understanding the molecular interactions and stability of co-crystals in pharmaceutical and material sciences (Dubey & Desiraju, 2014).
Fluorescent Probes
Compounds derived from 2-(4-Fluorobenzoyl)pyridine, such as imidazo[1,5-a]pyridine-based fluorophores, are used as fluorescent probes in liposome models. Their interaction with liposomes provides valuable insights into membrane dynamics, hydration, and fluidity, crucial for understanding cellular processes and drug delivery mechanisms (Renno et al., 2022).
Molecular Orbital Studies
Studies involving 2-, 3-, and 4-fluoropyridine, derivatives of 2-(4-Fluorobenzoyl)pyridine, contribute to our understanding of molecular orbital structures. These studies are essential for theoretical chemistry and the development of new materials and drugs (George et al., 1987).
Safety And Hazards
特性
IUPAC Name |
(4-fluorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVCQMVVSWKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445700 | |
| Record name | 2-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)pyridine | |
CAS RN |
169955-75-3 | |
| Record name | 2-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



